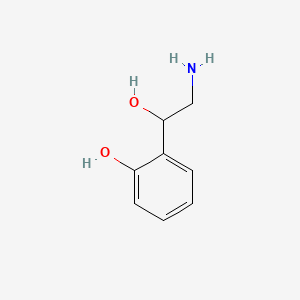

2-(2-Amino-1-hidroxietil)fenol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-(2-Amino-1-hydroxyethyl)phenol has a wide range of scientific research applications, including:

Mecanismo De Acción

- Free Radical Scavenging : The compound acts as an antioxidant by scavenging free radicals, protecting cells from oxidative damage .

- Cell Signaling : 2-(2-Amino-1-hydroxyethyl)phenol affects cell signaling pathways, potentially altering gene expression and cellular responses .

- Antioxidant Response : It activates the Nrf2 pathway, promoting the expression of antioxidant enzymes .

- Inhibition of COX-2 : By inhibiting cyclooxygenase 2 (COX-2), it modulates inflammation and pain .

- Cell Survival and Apoptosis : The compound influences cell survival pathways .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Análisis Bioquímico

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Amino-1-hydroxyethyl)phenol can change over time due to factors such as stability and degradation. Studies have shown that the compound can undergo oxidation and other chemical transformations, which can impact its long-term effects on cellular function. For instance, the stability of 2-(2-Amino-1-hydroxyethyl)phenol in various experimental conditions can influence its efficacy and reliability in biochemical assays . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Metabolic Pathways

2-(2-Amino-1-hydroxyethyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo oxidation, reduction, and conjugation reactions, which are mediated by specific enzymes. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall impact on cellular function . Understanding the metabolic pathways of 2-(2-Amino-1-hydroxyethyl)phenol is essential for elucidating its role in biochemical systems.

Transport and Distribution

The transport and distribution of 2-(2-Amino-1-hydroxyethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of 2-(2-Amino-1-hydroxyethyl)phenol in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(2-Amino-1-hydroxyethyl)phenol can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the presence of specific functional groups on the compound can influence its localization to the mitochondria, nucleus, or other organelles . Understanding the subcellular localization of 2-(2-Amino-1-hydroxyethyl)phenol is essential for elucidating its role in cellular processes and optimizing its use in research and therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1-hydroxyethyl)phenol can involve various strategies, including the reaction of amino alcohols with phenolic compounds. One common method involves the use of amino alcohols and phenolic compounds under specific reaction conditions to form the desired product. For example, the synthesis of supramolecular structures of Co(III) and Cu(II) complexes with a novel alcohol and phenol-containing polyamine ligand highlights the versatility of phenolic derivatives in coordination chemistry.

Industrial Production Methods

Industrial production methods for 2-(2-Amino-1-hydroxyethyl)phenol are not extensively documented in the literature

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Amino-1-hydroxyethyl)phenol participates in various chemical reactions, including:

Coordination Chemistry: It acts as a ligand, forming mononuclear complexes with metals through its phenolic and amino functionalities.

Common Reagents and Conditions

Common reagents used in reactions involving 2-(2-Amino-1-hydroxyethyl)phenol include metal salts (e.g., Co(III), Cu(II)), oxidizing agents, and catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

What sets 2-(2-Amino-1-hydroxyethyl)phenol apart from similar compounds is its unique ability to form coordination complexes with metals, leading to diverse supramolecular architectures. This property makes it particularly valuable in fields such as catalysis and molecular recognition.

Propiedades

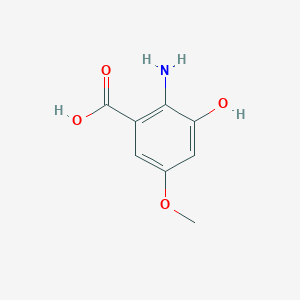

IUPAC Name |

2-(2-amino-1-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWREVXAKBGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944992 | |

| Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-25-5, 70080-69-2 | |

| Record name | 2-Octopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, alpha-(aminomethyl)-2-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070080692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OCTOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LEN2HQT96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10S,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1217445.png)

![1-[N-4'-Nitrobenzyl-N-4'-carboxybutylamino]methylphosphonic acid](/img/structure/B1217457.png)